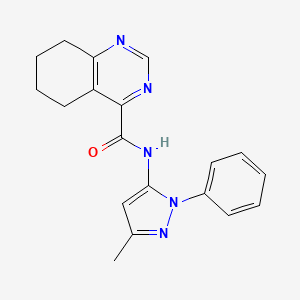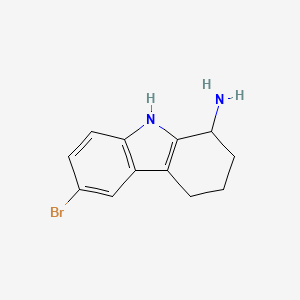
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine” is a chemical compound with the molecular formula C12H13BrN2 . It has a molecular weight of 265.15 g/mol . This compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13BrN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.15 g/mol . It has a topological polar surface area of 41.8 Ų , indicating the size of the molecule’s polar surface. The compound has two hydrogen bond donors and one hydrogen bond acceptor . It has no rotatable bonds , suggesting a relatively rigid structure.Aplicaciones Científicas De Investigación
Palladium-Catalyzed Amination and Amidation
6-Bromo-1,2,3,4-tetrahydrocarbazol-1-one undergoes palladium-catalyzed amination and amidation, leading to moderate to high yields of the desired products. This demonstrates its utility in palladium-catalyzed chemical reactions, which are pivotal in organic synthesis (Sergeev et al., 2005).
Asymmetric Synthesis for Antiviral Applications
An efficient asymmetric synthesis of a derivative of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine showed potential for treating human papillomavirus infections. This highlights its role in synthesizing biologically active compounds with specific stereochemistry (Boggs et al., 2007).
Antitumor Activity
Novel hetero annulated carbazoles derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one demonstrated significant in vitro anti-tumor activity. This suggests potential applications of these derivatives in cancer therapy (Murali et al., 2017).
Synthesis of Tritium Labeled Compounds
The synthesis of tritium-labeled 2,3,4,9-tetrahydro-1H-carbazole compounds as potent DP receptor antagonists showcases its application in the development of radiopharmaceuticals for diagnostic and therapeutic purposes (Berthelette et al., 2004).
Synthesis of α-Aminophosphonates
A novel series of carbazole-based α-aminophosphonates were synthesized from 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde. These compounds showed promising antiproliferative activity against several cancer cell lines, indicating their potential in cancer treatment (Mungara et al., 2012).
Microwave-Assisted Synthesis of Anticancer Derivatives
Microwave-assisted synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives led to compounds with significant anticancer activity. This process emphasizes the role of novel synthesis techniques in medicinal chemistry (Chaudhary & Chaudhary, 2016).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to predict the biochemical pathways that 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine might affect . Once the targets are identified, it will be possible to map out the affected pathways and their downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine interacts with its targets and exerts its effects.
Propiedades
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWBPSIEMPYOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373873.png)
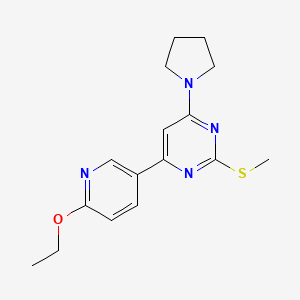
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2373878.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373880.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2373882.png)

![5-Chloro-6-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2373885.png)
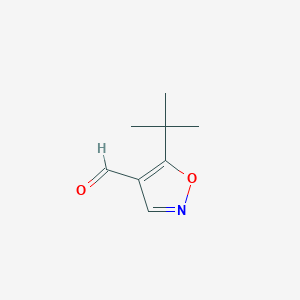
![5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2373889.png)

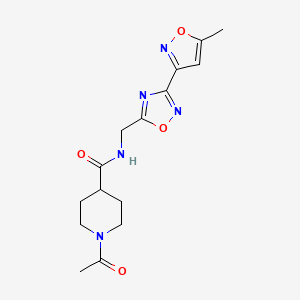
![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)
